3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine
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Overview
Description
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with a molecular formula of C11H12ClN3O2 . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and methanol (CH3OH), with purification achieved through column chromatography on silica gel . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . The specific pathways involved include the inhibition of c-Met signaling, which is crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine: This compound also exhibits anticancer activity by inhibiting tyrosine kinases.
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its antitumor properties.
6,7-Dimethoxy-4-anilinoquinolines: These compounds are potent inhibitors of c-Met and have shown significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-chloro-6,7-dimethoxy-N-methylquinoxalin-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-11-10(12)14-6-4-8(16-2)9(17-3)5-7(6)15-11/h4-5H,1-3H3,(H,13,15) |
InChI Key |
DAQRWHZMZJVEQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC |
Origin of Product |
United States |
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